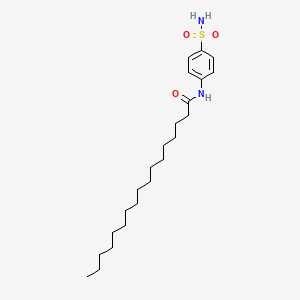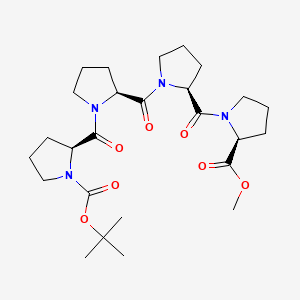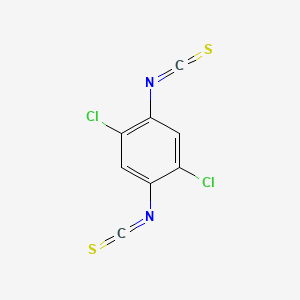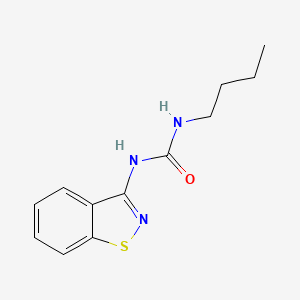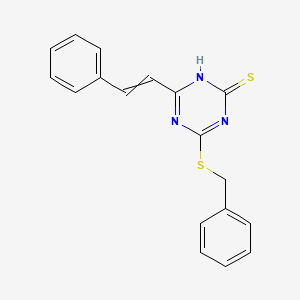
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a benzylsulfanyl group and a phenylethenyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione can be achieved through several synthetic routes. One common method involves the use of the Wittig reaction, where a phosphorus ylide reacts with an aldehyde or ketone to form an alkene. In this case, benzyltriphenylphosphonium chloride and 9-anthraldehyde react in the presence of sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the benzylsulfanyl or phenylethenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of triazine derivatives with different functional groups.
Applications De Recherche Scientifique
4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery.
Mécanisme D'action
The mechanism of action of 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
trans-9-(2-Phenylethenyl)anthracene: This compound shares the phenylethenyl group with 4-(Benzylsulfanyl)-6-(2-phenylethenyl)-1,3,5-triazine-2(1H)-thione and is used in similar synthetic applications.
2-Phenylethenylimidazole: Another compound with a phenylethenyl group, used in biological and chemical research.
Uniqueness
This compound is unique due to the presence of both benzylsulfanyl and phenylethenyl groups attached to a triazine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
111697-95-1 |
|---|---|
Formule moléculaire |
C18H15N3S2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
4-benzylsulfanyl-6-(2-phenylethenyl)-1H-1,3,5-triazine-2-thione |
InChI |
InChI=1S/C18H15N3S2/c22-17-19-16(12-11-14-7-3-1-4-8-14)20-18(21-17)23-13-15-9-5-2-6-10-15/h1-12H,13H2,(H,19,20,21,22) |
Clé InChI |
MSDQHMQUAXTXET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC2=NC(=S)NC(=N2)C=CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


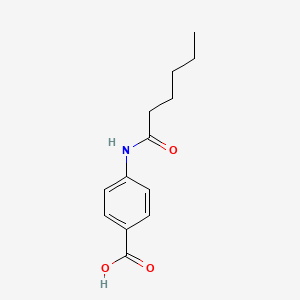
![3-Chloro-N-[cyano(2-fluoroethoxy)methyl]benzamide](/img/structure/B14328171.png)

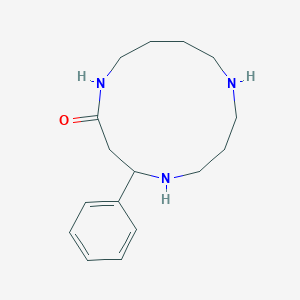
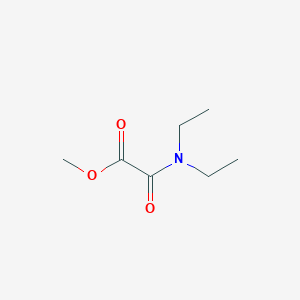
![2,2'-[(5-Aminopentyl)azanediyl]di(ethan-1-ol)](/img/structure/B14328189.png)
![N-(4-chlorophenyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbothioamide](/img/structure/B14328191.png)
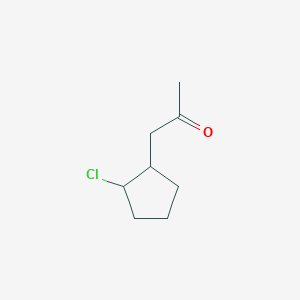
![3-[(Tetradecylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B14328203.png)
